![molecular formula C20H22N4O4 B2697474 N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 894032-58-7](/img/structure/B2697474.png)
N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
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Overview
Description
N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide, also known as MPUP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), which plays a crucial role in regulating the release of neurotransmitters in the brain.
Scientific Research Applications
Mucoprotective Effects in Intestinal Mucositis
- Application : The benzimidazole derivative B8 (N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide) has demonstrated mucoprotective effects against methotrexate (MTX)-induced IM in mice . Key findings include:
Calcium Channel Blocker
- Application : SKF-96365 acts as a calcium channel blocker, influencing intracellular calcium levels. It has been studied for its potential in various physiological processes .
Pyrrole Derivatives
Future Directions
The future directions for research on this compound could include further studies to fully elucidate its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research could be done to explore its potential therapeutic uses .
properties
IUPAC Name |
N-[4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13(25)21-14-3-5-15(6-4-14)22-20(27)23-16-11-19(26)24(12-16)17-7-9-18(28-2)10-8-17/h3-10,16H,11-12H2,1-2H3,(H,21,25)(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNONVXLRQFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide |
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